methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Description

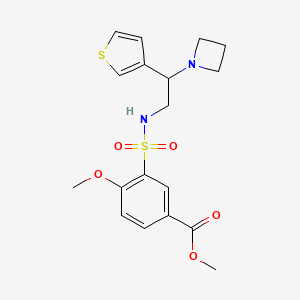

Methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a synthetic organic compound featuring a benzoate core substituted with a sulfamoyl group, a methoxy group at the 4-position, and a branched side chain containing an azetidine (4-membered nitrogen heterocycle) and a thiophen-3-yl moiety. The azetidine ring confers conformational rigidity compared to larger rings like piperazine, which may influence binding specificity and metabolic stability .

Properties

IUPAC Name |

methyl 3-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-24-16-5-4-13(18(21)25-2)10-17(16)27(22,23)19-11-15(20-7-3-8-20)14-6-9-26-12-14/h4-6,9-10,12,15,19H,3,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYMZLYGWWXLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate (CAS Number: 2034457-04-8) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles available data on its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a thiophene moiety, and a methoxybenzoate group. The molecular formula is , with a molecular weight of approximately 342.5 g/mol. Its structural components are significant in determining its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar sulfamoyl derivatives. For instance, compounds with structural similarities demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, the most sensitive bacteria included Enterobacter cloacae, while Escherichia coli showed higher resistance levels. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 0.004 mg/mL to 0.03 mg/mL, indicating potent activity against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound A | E. cloacae | 0.004 | |

| Compound B | S. aureus | 0.015 | |

| Compound C | E. coli | 0.011 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Azetidine Ring : This cyclic amine can enhance binding affinity to biological targets.

- Thiophene Moiety : Known for its electron-rich nature, this component may improve interactions with proteins involved in microbial resistance.

- Sulfamoyl Group : This functional group is crucial for the antibacterial mechanism, as it mimics p-aminobenzoic acid, a substrate for bacterial folate synthesis.

Case Studies

Several studies have explored the efficacy of related compounds in vivo and in vitro:

- Study on Antibacterial Efficacy : A series of sulfamoyl derivatives were tested against a panel of bacteria, revealing that modifications to the azetidine ring could enhance antibacterial potency significantly .

- Anticancer Screening : Research involving the evaluation of similar compounds against cancer cell lines showed promising results, indicating that modifications to the methoxybenzoate group could lead to increased cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Sulfonamide/Sulfamoyl Groups

Compound 3a (N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide)

- Structure : Benzamide core with a thiophen-3-yl group and a piperazine-linked side chain.

- Key Differences : Replaces the sulfamoyl group with a carboxamide and substitutes azetidine with a larger piperazine ring.

- Implications : Piperazine enhances solubility but may reduce metabolic stability due to increased flexibility. The absence of a sulfamoyl group could limit interactions with sulfonamide-targeted enzymes .

Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Structure : Sulfonylurea herbicide with a triazine ring and methoxybenzoate.

- Key Differences : Uses a sulfonylurea linkage instead of sulfamoyl and lacks heterocyclic side chains.

- Implications : Sulfonylureas are potent enzyme inhibitors (e.g., acetolactate synthase in plants), whereas sulfamoyl groups in the target compound may target mammalian enzymes or receptors .

Compound 27 (N-(2-((6-Chloro-3-(3-(N-(2-(dimethylamino)ethyl)sulfamoyl)-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide)

- Structure: Imidazopyridazine core with a sulfamoyl group and dimethylaminoethyl side chain.

- Key Differences : Larger polycyclic core and tertiary amine side chain vs. azetidine-thiophene side chain.

- Implications: The dimethylamino group may enhance cationic interactions, while the azetidine in the target compound offers steric constraints for selective binding .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Data

- Molecular Weight : The target compound’s higher molecular weight (~450 g/mol) compared to metsulfuron methyl ester may affect bioavailability but aligns with CNS drug-like properties.

- LogP : Predicted logP values suggest moderate lipophilicity, suitable for membrane permeability. The azetidine-thiophene side chain may enhance blood-brain barrier penetration compared to piperazine derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the stepwise assembly of methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate?

- Methodological Answer : Begin with the coupling of azetidine and thiophene derivatives via nucleophilic substitution, followed by sulfamoylation using sulfonyl chloride intermediates. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR (including 2D-COSY for stereochemical analysis) to resolve the azetidine-thiophene backbone and sulfamoyl group. FT-IR validates sulfonamide (S=O stretching at ~1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .

Q. How can researchers assess the compound’s solubility and stability in biological buffers for preliminary assays?

- Methodological Answer : Use shake-flask method with HPLC quantification to determine solubility in PBS, DMSO, and ethanol. Stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) should include LC-MS to monitor degradation products over 72 hours .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the sulfamoyl group’s role in target binding kinetics?

- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) with purified enzymes (e.g., carbonic anhydrase). Compare with analogs lacking the sulfamoyl group to isolate its contribution to inhibitory activity .

Q. How can contradictions in reported solubility data across solvent systems be systematically resolved?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) to predict miscibility. Validate experimentally via phase diagrams under controlled temperatures. Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Q. What methodologies evaluate the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodological Answer : Perform OECD 301 biodegradation tests with activated sludge, followed by HPLC-MS/MS to identify metabolites. Quantify bioaccumulation potential using log Kow (octanol-water partition coefficient) and QSAR models for ecotoxicity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict blood-brain barrier permeability and cytochrome P450 interactions. Validate in vitro with Caco-2 cell monolayers and microsomal stability assays .

Methodological Considerations

- Theoretical Frameworks : Link studies to enzyme inhibition mechanisms (e.g., transition-state analogs for sulfamoyl-targeted proteases) or environmental chemodynamics (e.g., fugacity models for pollutant distribution) .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to resolve stereochemical ambiguities .

Contradiction Management

- For conflicting bioactivity data, use orthogonal assays (e.g., fluorescence polarization vs. enzymatic colorimetry) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.